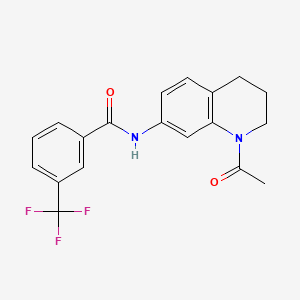

(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

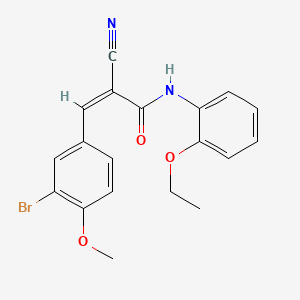

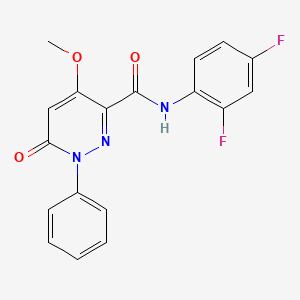

Quinoxaline and its derivatives, including “(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine,” are important heterocyclic compounds characterized by the fusion of benzene and pyrazine rings. They have been extensively studied for their versatile chemical and physical properties, leading to a wide range of applications in medicinal and industrial fields (Pereira et al., 2015).

Synthesis Analysis

Recent advances in the synthesis of quinoxalines highlight various methods, including classical, modern, and green methodologies. These methods facilitate the development of novel quinoxaline scaffolds with enhanced physicochemical and pharmacological activities (Avula et al., 2023).

Molecular Structure Analysis

Quinoxaline derivatives exhibit a unique molecular structure that allows for extensive modifications, leading to diverse biomedical applications. The core quinoxaline structure serves as a versatile building block for synthesizing a wide array of heterocyclic compounds (Segura et al., 2015).

Chemical Reactions and Properties

Quinoxaline derivatives engage in various chemical reactions, including cyclizations and functionalizations, to generate polyheterocyclic structures. These reactions are facilitated by the presence of alkenyl and alkynyl substituents, allowing for the construction of complex molecular architectures (Vaskevych et al., 2023).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystallinity, can be finely tuned through structural modifications. These properties significantly impact their application in various industrial and medicinal contexts (Agarwal et al., 2023).

Chemical Properties Analysis

The chemical properties of “(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine” and related compounds, including reactivity towards nucleophiles and electrophiles, enable the synthesis of a broad spectrum of bioactive molecules. These properties are crucial for designing drugs and materials with specific functions (Farghaly et al., 2023).

Applications De Recherche Scientifique

Quinoxalines in Schizophrenia Research

Quinoxalines, specifically L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), have been explored as potential treatments for schizophrenia. A study utilized CX516 as a modulator of the AMPA receptor in patients partially refractory to traditional neuroleptics. While the study found no clear improvement in psychosis or cognition with CX516, it underlines the scientific interest in quinoxalines for psychiatric applications (Marenco et al., 2002).

Chemical Characterization and Synthesis

Quinoxalines have been recognized for their versatile pharmacological applications. The synthesis and characterization of organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), a product of oxidative cyclization, underscore the chemical interest in quinoxalines. The compound was characterized extensively, and analytical results indicated its ionic nature with bromide as a counterion (Faizi et al., 2018).

Antimicrobial and Antiprotozoal Activities

Quinoxalines have displayed promising antimicrobial and antiprotozoal activities. A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides were synthesized and demonstrated significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities. The lead compound in this series showed promising results in a short-term in vivo model in T. cruzi, indicating the potential of quinoxalines in antimicrobial chemotherapy (Patel et al., 2017).

Novel Synthesis Methods and Potential Applications

Recent research has focused on developing novel synthesis methods for quinoxalines and exploring their potential applications. For instance, a study described an expedient synthesis of novel spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates with anticancer activity. This synthesis involved endo-1,3-dipolar cycloaddition of azomethine ylides to (E)-1,5-diarylpent-4-ene-1,3-diones, leading to compounds that exhibited high cytotoxic activity against the HeLa cancer cell line (Zimnitskiy et al., 2020).

Mécanisme D'action

Target of Action

Quinoxaline derivatives have been studied for their inhibitory activity against certain kinases

Mode of Action

The exact mode of action of (NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine is currently unknown. Quinoxaline derivatives have been found to inhibit corrosion rate of mild steel in hydrochloric acid . They exhibit mixed-type inhibitive action, reducing the rate of anodic and cathodic corrosion reactions . More research is required to understand how this compound interacts with its targets.

Biochemical Pathways

Quinoxaline derivatives have been associated with the inhibition of certain kinases , which play crucial roles in various cellular processes

Pharmacokinetics

Some quinoxaline derivatives have been found to possess good pharmacokinetics and drug-likeness behavior

Result of Action

Quinoxaline derivatives have been associated with the inhibition of certain kinases , which could potentially lead to changes in cellular processes. More research is required to describe the specific effects of this compound’s action.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-6,13H/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKLEJLIADQDML-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CN=C2C=C1/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-(quinoxalin-6-ylmethylidene)hydroxylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)

![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)

![2-methyl-N-(2-morpholinoethyl)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2489254.png)